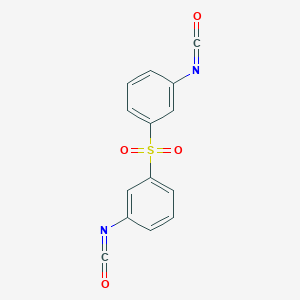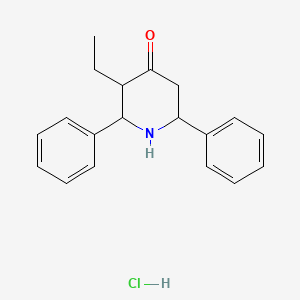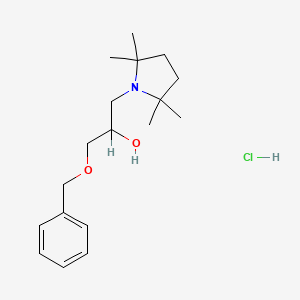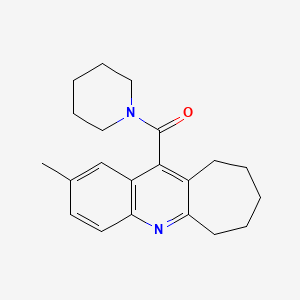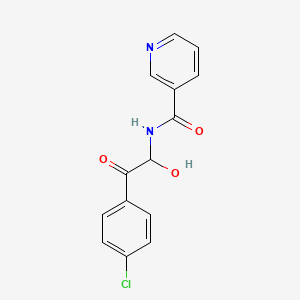
4-Chlorophenylglyoxal nicotinamido-hemiacetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenylglyoxal nicotinamido-hemiacetal is a complex organic compound that features both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hemiacetal functional group, along with the nicotinamido moiety, makes it a unique candidate for studying chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenylglyoxal nicotinamido-hemiacetal typically involves multiple steps:
Formation of 4-Chlorophenylglyoxal: This can be achieved by the oxidation of 4-chlorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide.
Nicotinamide Addition: The glyoxal intermediate is then reacted with nicotinamide under acidic conditions to form the hemiacetal. This step often requires a catalyst, such as hydrochloric acid, to facilitate the nucleophilic addition of nicotinamide to the glyoxal.
Industrial Production Methods: While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hemiacetal group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group within the hemiacetal, potentially converting it to an alcohol.
Substitution: The aromatic chlorine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol-substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-chlorophenylglyoxal nicotinamido-hemiacetal involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the nicotinamido moiety.
Pathways Involved: The compound may influence redox reactions, signal transduction pathways, and metabolic processes through its ability to form reactive intermediates and bind to specific sites on target molecules.
類似化合物との比較
4-Chlorobenzaldehyde: Shares the aromatic chlorine but lacks the glyoxal and nicotinamido groups.
Nicotinamide: Contains the nicotinamido moiety but lacks the aromatic and hemiacetal components.
Phenylglyoxal: Contains the glyoxal group but lacks the chlorine and nicotinamido groups.
Uniqueness: 4-Chlorophenylglyoxal nicotinamido-hemiacetal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aromatic chlorine and the nicotinamido-hemiacetal structure allows for diverse interactions and applications that are not possible with simpler analogs.
特性
CAS番号 |
42069-27-2 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-5-3-9(4-6-11)12(18)14(20)17-13(19)10-2-1-7-16-8-10/h1-8,14,20H,(H,17,19) |
InChIキー |
OBYBRTPQAJQHLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
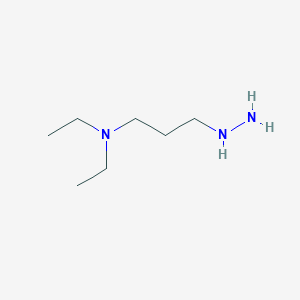
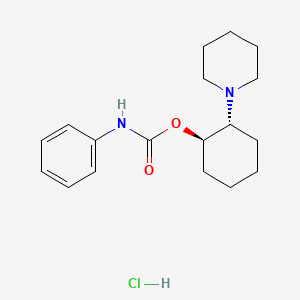
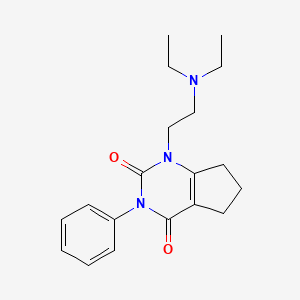
![2-[4-(Butylamino)phenyl]propanoic acid](/img/structure/B14666129.png)
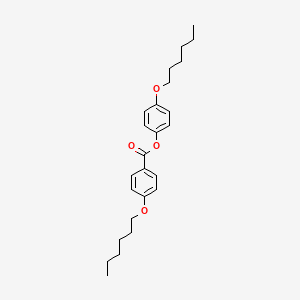
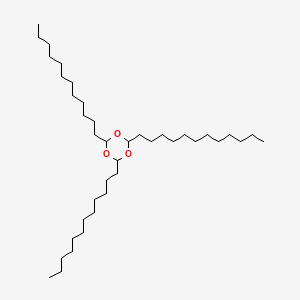
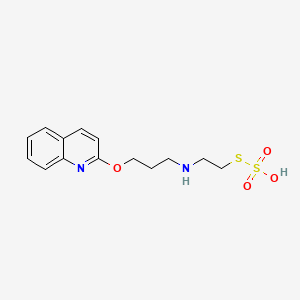
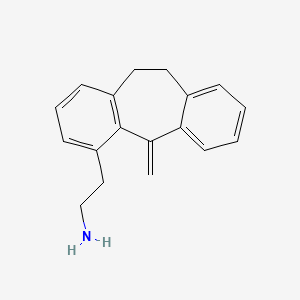
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)
